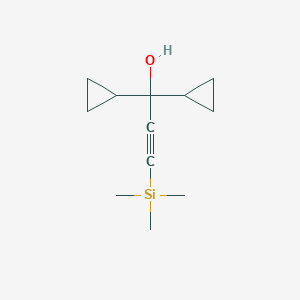![molecular formula C20H14BrCl2N3 B8499375 6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8499375.png)
6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline
概要
説明
6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring attached to a benzyl group, which is further connected to a quinoline core substituted with bromine, chlorine, and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Quinoline Core Formation: The quinoline core is synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions: The final compound is obtained by introducing bromine, chlorine, and methyl groups into the quinoline core through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or inflammation, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-(4-(1H-Pyrazol-1-yl)benzyl)-6-bromo-2,4-dichloroquinoline
- 3-(4-(1H-Pyrazol-1-yl)benzyl)-6-chloro-2,4-dichloro-8-methylquinoline
Uniqueness
The presence of the bromine, chlorine, and methyl groups in 6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H14BrCl2N3 |
|---|---|
分子量 |
447.2 g/mol |
IUPAC名 |
6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline |
InChI |
InChI=1S/C20H14BrCl2N3/c1-12-9-14(21)11-16-18(22)17(20(23)25-19(12)16)10-13-3-5-15(6-4-13)26-8-2-7-24-26/h2-9,11H,10H2,1H3 |
InChIキー |
RKEKHVQLNQSQTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N=C(C(=C2Cl)CC3=CC=C(C=C3)N4C=CC=N4)Cl)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














